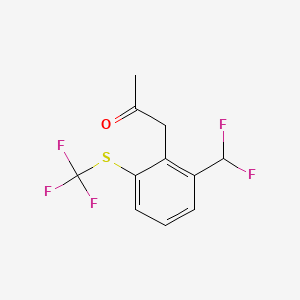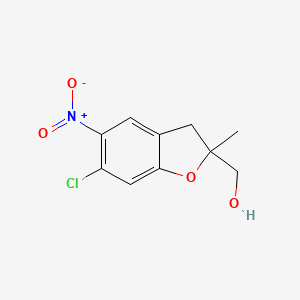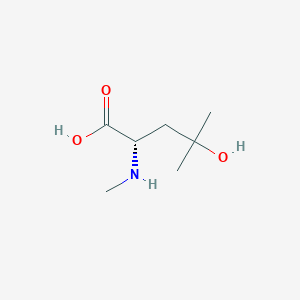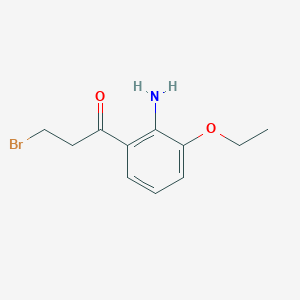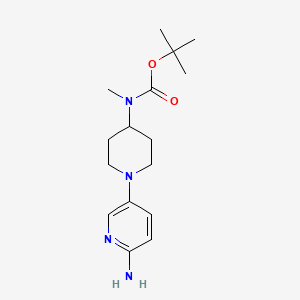
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate is a synthetic organic compound with the molecular formula C15H23N3O2. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and piperidine derivatives.
Reaction Conditions: The reaction involves the protection of the amine group using tert-butyl carbamate, followed by coupling with the piperidine derivative under controlled conditions. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups .
科学的研究の応用
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is employed in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, especially in the context of enzyme inhibition and receptor binding.
作用機序
The mechanism of action of tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Similar structure but different functional groups.
Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate: Similar core structure with variations in the piperidine ring.
Uniqueness
Tert-butyl (1-(6-aminopyridin-3-yl)piperidin-4-yl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C16H26N4O2 |
|---|---|
分子量 |
306.40 g/mol |
IUPAC名 |
tert-butyl N-[1-(6-aminopyridin-3-yl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19(4)12-7-9-20(10-8-12)13-5-6-14(17)18-11-13/h5-6,11-12H,7-10H2,1-4H3,(H2,17,18) |
InChIキー |
DKYCKIFKACWWCF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


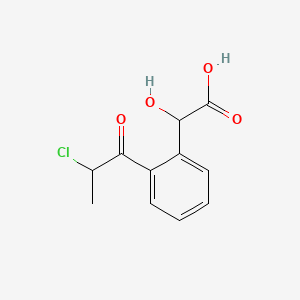
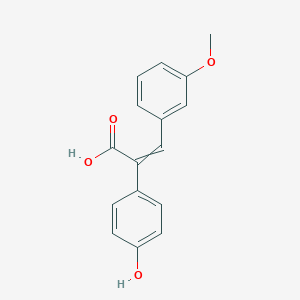
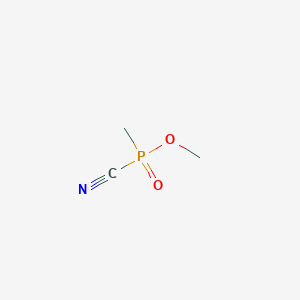
![Naphthalene, 1-[2-(2-naphthalenyl)ethenyl]-](/img/structure/B14063568.png)
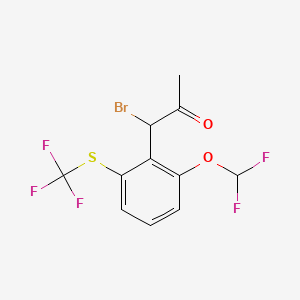
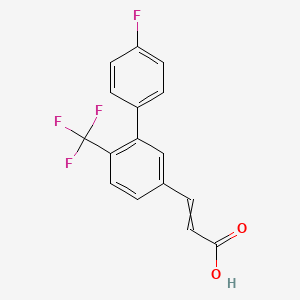
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B14063584.png)
